Cas no 28673-54-3 (1-Cyclohexene-1-aceticacid, 4-cyclohexyl-a-ethyl-)

1-Cyclohexene-1-aceticacid, 4-cyclohexyl-a-ethyl- structure
28673-54-3 structure
Product Name:1-Cyclohexene-1-aceticacid, 4-cyclohexyl-a-ethyl-
CAS No:28673-54-3
MF:C16H26O2
MW:250.376445293427
CID:262925
PubChem ID:206758
Update Time:2025-04-19

1-Cyclohexene-1-aceticacid, 4-cyclohexyl-a-ethyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclohexene-1-aceticacid, 4-cyclohexyl-a-ethyl-
    • 2-(4-cyclohexylcyclohexen-1-yl)butanoic acid
    • Acide alpha-(cyclohexyl-4 cyclohexen-1 yl) butyrique
    • 4-Cyclohexyl-alpha-ethyl-1-cyclohexene-1-acetic acid
    • 2-[[[1,1'-Bi(cyclohexan)]-3-en]-4-yl]butanoic acid
    • 1-Cyclohexene-1-acetic acid, 4-cyclohexyl-alpha-ethyl-
    • 28673-54-3
    • Butanoic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)-
    • Acide alpha-(cyclohexyl-4 cyclohexen-1 yl) butyrique [French]
    • DTXSID70951333
    • Inchi: 1S/C16H26O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h10,12-13,15H,2-9,11H2,1H3,(H,17,18)
    • InChI Key: NJZIUJMBNASWAI-UHFFFAOYSA-N
    • SMILES: OC(C(CC)C1=CCC(CC1)C1CCCCC1)=O

Computed Properties

  • Exact Mass: 250.193
  • Monoisotopic Mass: 250.193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.038
  • Boiling Point: 376.7°Cat760mmHg
  • Flash Point: 273.6°C
  • Refractive Index: 1.517
  • PSA: 37.30000
  • LogP: 4.40400
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